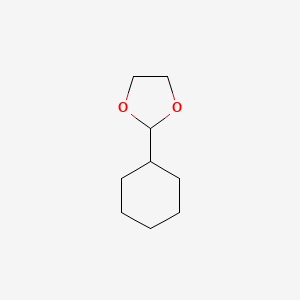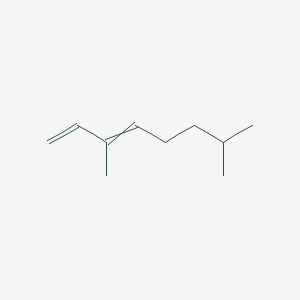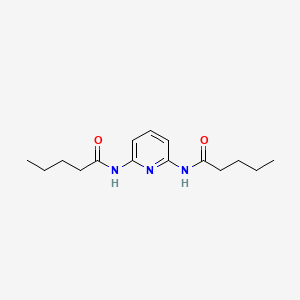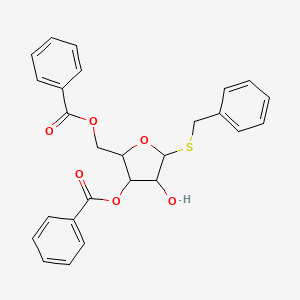
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is a complex organic compound with the molecular formula C26H24O6S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside typically involves multiple steps. One common method starts with the commercially available 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. This compound is treated with formaldehyde in the presence of sodium hydroxide (NaOH) followed by methanesulfonyl chloride (MsCl), resulting in the formation of a dimesylate derivative. This derivative is then reacted with sodium sulfide (Na2S) to produce the desired thiopentofuranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in ethanol.
Substitution: Strong nucleophiles like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside involves its interaction with specific molecular targets. The thiol group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but different functional groups.
Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl: Another thioglycoside with similar protective groups.
Uniqueness
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is unique due to its specific combination of benzoyl and thiol groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
30538-25-1 |
|---|---|
Fórmula molecular |
C26H24O6S |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(3-benzoyloxy-5-benzylsulfanyl-4-hydroxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C26H24O6S/c27-22-23(32-25(29)20-14-8-3-9-15-20)21(16-30-24(28)19-12-6-2-7-13-19)31-26(22)33-17-18-10-4-1-5-11-18/h1-15,21-23,26-27H,16-17H2 |
Clave InChI |
YVBHTHHABQEDPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

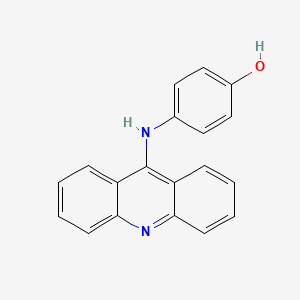
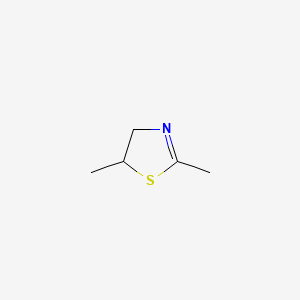
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
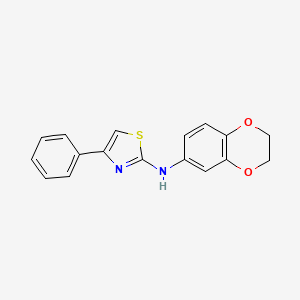
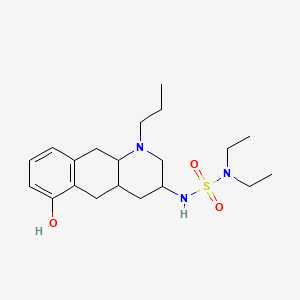
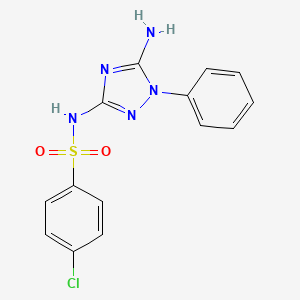
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)
